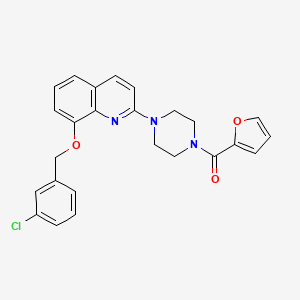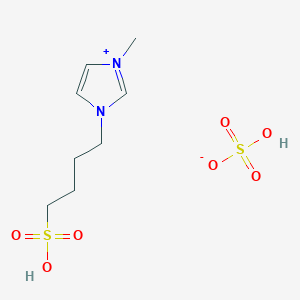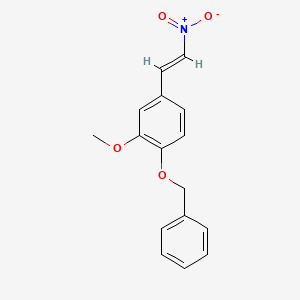
(4-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that combines several functional groups, including a quinoline, piperazine, and furan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the 3-Chlorobenzyl Group: The quinoline derivative is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the 3-chlorobenzyl ether.
Piperazine Introduction: The intermediate is then reacted with piperazine under reflux conditions to introduce the piperazine moiety.
Furan-2-yl Methanone Addition: Finally, the compound is reacted with furan-2-yl methanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and furan moieties.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline and furan rings.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzyl ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.
Biology
Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The quinoline and piperazine moieties are known for their biological activity, and their combination in this compound may enhance these effects.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. The compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its complex structure.
Mecanismo De Acción
The mechanism of action of (4-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways. The furan ring may contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Piperazine derivatives: Commonly used in the treatment of parasitic infections.
Furan derivatives: Known for their antimicrobial properties.
Uniqueness
What sets (4-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone apart is the combination of these functional groups in a single molecule. This unique structure may confer enhanced biological activity and specificity compared to its individual components.
This compound’s multifaceted nature makes it a promising candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
[4-[8-[(3-chlorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c26-20-6-1-4-18(16-20)17-32-21-7-2-5-19-9-10-23(27-24(19)21)28-11-13-29(14-12-28)25(30)22-8-3-15-31-22/h1-10,15-16H,11-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNCBIGYONZOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)Cl)C=C2)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2671119.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2671121.png)
![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2671123.png)
![N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine](/img/structure/B2671124.png)


![N-[1-(furan-2-yl)propan-2-yl]-1-phenylmethanesulfonamide](/img/structure/B2671128.png)
![2-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2671129.png)



![5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2671135.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2671136.png)
